molecular formula C10H5ClN2O B8046007 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile CAS No. 5593-28-2

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile

Cat. No.: B8046007
CAS No.: 5593-28-2
M. Wt: 204.61 g/mol
InChI Key: GDRRQYLMIXFBEH-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile (CAS 5593-28-2) is a high-purity chemical building block of interest in organic and medicinal chemistry research. With the molecular formula C 10 H 5 ClN 2 O and a molecular weight of 204.62 g/mol, this compound features a unique structure that integrates chlorophenyl, hydroxyl, and malononitrile groups . This composition makes it a valuable precursor for the synthesis of more complex molecules. Its primary research application is demonstrated in the facile synthesis of pharmaceutical metabolites. Specifically, it serves as a key intermediate in the late-stage functionalization and preparation of fenofibrate metabolites . Fenofibrate is a widely used anti-hyperlipidemic drug, and studies on its metabolites are crucial for understanding the drug's mechanism of action, metabolic pathways, and potential toxicity . The synthesis of such metabolites allows researchers to procure sufficient quantities for comprehensive characterization and subsequent biological evaluation, including investigations into their effects on lipid metabolism and related enzymes . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRRQYLMIXFBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219327
Record name 2-[(4-Chlorophenyl)hydroxymethylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5593-28-2
Record name 2-[(4-Chlorophenyl)hydroxymethylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5593-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)hydroxymethylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reactions: Primary Synthetic Pathway

The most widely documented method for synthesizing 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile involves a Knoevenagel condensation between 4-chlorobenzaldehyde and malononitrile. This reaction is typically catalyzed by organic bases in aprotic solvents. For example, diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) facilitate the formation of the hydroxymethylene intermediate .

Reaction Conditions

  • Molar ratio : 1:1 (aldehyde to malononitrile)

  • Temperature : 65–70°C

  • Time : 8–12 hours

  • Yield : 68–72%

The reaction proceeds via deprotonation of malononitrile by the base, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. Subsequent elimination of water yields the target compound. Notably, the hydroxyl group remains intact due to steric hindrance from the chlorophenyl moiety, preventing further dehydration .

Alternative Approaches: Acid Chloride-Mediated Synthesis

A less common but effective method involves converting 4-chlorobenzaldehyde into its corresponding acid chloride before reacting with malononitrile. This two-step process, detailed in patent WO2009057133A2, enhances reactivity under milder conditions :

  • Formation of 4-chlorobenzoyl chloride :

    • Reagent: Thionyl chloride (SOCl₂)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0–5°C → 25–30°C

    • Yield: 85–90%

  • Condensation with malononitrile :

    • Base: Triethylamine (TEA)

    • Solvent: Toluene

    • Temperature: 25–30°C

    • Yield: 60–65%

This method avoids high temperatures but requires stringent moisture control due to the sensitivity of acid chlorides.

Catalytic Systems and Solvent Optimization

The choice of base and solvent significantly impacts reaction efficiency. Comparative studies from patent data reveal the following trends:

BaseSolventTemperature (°C)Yield (%)
DIPEA + DMAPTHF65–7072
TEAToluene25–3065
NaHCO₃Acetone50–5558

Key Observations :

  • DIPEA-DMAP systems in THF achieve the highest yields due to enhanced enolate stabilization .

  • Polar aprotic solvents (e.g., THF) favor faster kinetics over hydrocarbons like toluene .

  • Inorganic bases (e.g., NaHCO₃) are less effective, likely due to poorer solubility in organic media .

Purification and Isolation Techniques

Crude reaction mixtures are typically purified via solvent extraction and recrystallization :

  • Extraction : Ethyl acetate/water partitioning removes unreacted starting materials and acidic byproducts .

  • Recrystallization : Cyclohexane or dichloromethane-hexane mixtures yield crystalline product with >95% purity .

Critical Parameters :

  • Cooling rate : Slow cooling (0.5°C/min) prevents oiling out.

  • Solvent ratio : 1:3 (product:solvent) ensures optimal crystal growth.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-((4-Chlorophenyl)(oxo)methylene)malononitrile.

    Reduction: Formation of 2-((4-Chlorophenyl)(hydroxy)methylene)diaminoethane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Chemistry

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile serves as an important intermediate in the synthesis of various organic compounds, particularly heterocyclic compounds. Its reactivity allows for further modifications through oxidation, reduction, and substitution reactions .

Reaction Type Product
Oxidation2-((4-Chlorophenyl)(oxo)methylene)malononitrile
Reduction2-((4-Chlorophenyl)(hydroxy)methylene)diaminoethane
SubstitutionVarious substituted derivatives depending on electrophiles used

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing its efficacy as a therapeutic agent. Studies have shown its ability to interact with various biological targets, which is crucial for its antimicrobial activity .

Case Study: Antimicrobial Activity
In vitro studies demonstrated that derivatives of this compound showed significant activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong potential for clinical applications .

Medicinal Chemistry

Due to its structural similarities to bioactive molecules, this compound is being explored for its potential use in drug development. Its unique functional groups allow for modifications that can enhance bioactivity and selectivity against specific targets in disease pathways .

Application Area Potential Uses
AntimicrobialTreatment of infections caused by resistant strains
AnticancerDevelopment of chemotherapeutic agents targeting cancer cells

Industrial Applications

The compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Its chemical stability and reactivity make it suitable for various industrial applications where colorants are required .

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile groups can participate in nucleophilic addition reactions. The chlorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • 2-(Bis(methylthio)methylene)malononitrile: Used in Claisen-Schmidt condensations to synthesize pyrimidooxazine derivatives.
  • 2-((10-Hexylphenothiazin-3-yl)methylene)malononitrile (3a): Features a phenothiazine ring instead of chlorophenyl. The extended π-system and alkyl chain improve solubility and optoelectronic properties, as shown by DFT studies and X-ray crystallography .
  • 2-[(4-Chlorophenylamino)(methylthio)methylene]malononitrile (2a): Incorporates an amino group, enabling cyclocondensation with hydrazine to form pyrazole intermediates. The amino group increases nucleophilicity, contrasting with the hydroxyl group’s hydrogen-bonding capability .

Crystal Packing and Intermolecular Interactions

  • 2-((3-Methylthiophen-2-yl)methylene)malononitrile: Exhibits planarity (r.m.s. deviation: 0.0408 Å) and weak C–H∙∙∙N hydrogen bonds, forming 10- and 16-membered ring motifs. The thiophene moiety enhances charge-transfer properties for optoelectronics .
  • Target Compound : The hydroxyl group likely promotes stronger hydrogen bonding compared to methylthio or alkyl substituents, affecting crystallinity and thermal stability.

Reactivity in Catalyzed Reactions

  • Phospha-Michael Additions: The target compound’s 4-chlorophenyl group increases electrophilicity, enabling efficient phospha-Michael additions with diethyl phosphite.
  • Comparison with 2-Benzylidenemalononitrile: Lacks the chloro substituent, resulting in lower electrophilicity and slower reaction kinetics (60% yield in 24 hours without catalysts) .

Electronic and Optical Properties

  • Phenothiazine Derivatives (3a, 3b): Show high first hyperpolarizability (DFT-calculated) due to charge-transfer transitions between phenothiazine and malononitrile moieties, making them suitable for nonlinear optics .
  • (E)-2-{3-[2-(4-Chlorophenyl)vinyl]cyclohexenylidene}malononitrile: Exhibits third-order nonlinear optical activity (λmax ~ 655 nm) with enhanced thermal stability, attributed to the conjugated chlorophenyl-vinyl group .

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Substituents Key Reactivity/Property Reference
Target Compound 4-Cl, OH Strong H-bonding, high electrophilicity
2-(Bis(methylthio)methylene)malononitrile 2×(SCH₃) Pyrimidooxazine synthesis
3a (Phenothiazine derivative) Hexyl, phenothiazine High hyperpolarizability, optoelectronic use
2-[(4-Cl-C₆H₄NH)(SCH₃)]malononitrile 4-Cl, NH, SCH₃ Pyrazole intermediate formation

Table 2: Catalytic Performance in Phospha-Michael Additions

Catalyst Substrate Yield (%) Time (h) Reference
Nano ZnO Target Compound >90 2
None 2-[(4-Cl-C₆H₄)methylene]malononitrile 0 24
None 2-Benzylidenemalononitrile 60 24

Biological Activity

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile, commonly referred to as a malononitrile derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a hydroxy functional group, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H6ClN3O\text{C}_{10}\text{H}_{6}\text{ClN}_{3}\text{O}

This compound features a malononitrile backbone with a hydroxymethylene bridge connecting the aromatic ring. The presence of the chlorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing minimum inhibitory concentration (MIC) values that indicate strong antibacterial activity.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa1.00

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines, including HeLa and MCF-7, indicated that this compound induces apoptosis and inhibits cell proliferation. The compound exhibited IC50 values in the micromolar range, demonstrating moderate cytotoxicity against these cancer cells.

Cell Line IC50 (µM)
HeLa15.0
MCF-720.5

Mechanistically, it appears to disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. Experimental models of acute inflammation demonstrated that administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Efficacy : A clinical study investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with this compound showed significant improvement compared to those receiving standard antibiotics.
  • Cancer Treatment : In vitro studies involving combination therapies with this malononitrile derivative and conventional chemotherapeutics revealed synergistic effects, enhancing overall cytotoxicity against cancer cells while reducing side effects associated with higher doses of chemotherapy drugs.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antimicrobial Activity : It likely disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Anticancer Activity : The compound may induce oxidative stress within cancer cells, leading to apoptosis through mitochondrial dysfunction.
  • Anti-inflammatory Activity : It appears to modulate immune responses by inhibiting pro-inflammatory mediators and promoting anti-inflammatory pathways.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile?

The compound is typically synthesized via condensation of malononitrile with substituted aldehydes under mild conditions. For example, a method involving malononitrile (8.00 mmol), 4-chlorobenzaldehyde (4.00 mmol), and aluminum oxide in methylene chloride (20 mL) stirred at room temperature for 24 h yields high-purity products (85–92%) after column chromatography . Key characterization steps include:

  • IR spectroscopy : Confirm the presence of nitrile (-C≡N) stretches (~2220–2226 cm⁻¹) and aromatic C=C bonds (~1433–1591 cm⁻¹) .
  • NMR : Use ¹H and ¹³C NMR to verify the hydroxy-methylene proton (δ ~7.5–8.0 ppm) and aromatic carbons (δ ~110–160 ppm) .

Q. How can solvent polarity affect the optical properties of this compound?

Optical properties, such as UV-Vis absorption and photoluminescence (PL), are solvent-dependent due to intramolecular charge transfer (ICT). For example, in polar solvents like DMF, redshifted absorption bands are observed compared to non-polar solvents like toluene. This is attributed to stabilization of the excited-state dipole moment . Methodologically, measure UV-Vis/PL spectra in solvents of varying polarity (e.g., toluene, THF, DMF) and correlate with Kamlet-Taft parameters .

Q. What catalytic systems enhance reaction efficiency in malononitrile-based syntheses?

Nano-catalysts like ZnO flakes (20–30 nm) improve yields in phospha-Michael addition reactions under solvent-free conditions (e.g., 85% yield vs. 60% with commercial ZnO). Optimize by screening catalysts (e.g., Al₂O₃, nano-ZnO) and solvents (CH₂Cl₂, CH₃CN) to balance reaction time and yield .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent effects) influence optoelectronic performance?

Substituents on the aromatic ring modulate frontier molecular orbitals (FMOs). For example:

  • Electron-withdrawing groups (e.g., -Cl) : Lower LUMO energy, enhancing electron affinity for use in organic photovoltaics (OPVs).
  • Extended π-systems (e.g., pyrene) : Increase light-harvesting efficiency (LHE) for dye-sensitized solar cells (DSSCs).
    Use DFT/TD-DFT calculations (B3LYP/6-31G*) to predict HOMO-LUMO gaps and compare with experimental UV-Vis data .

Q. How to resolve contradictions in photophysical data across studies?

Discrepancies in emission quantum yields or Stokes shifts may arise from aggregation-induced emission (AIE) or solvent impurities. To address:

  • Perform solid-state PL measurements to assess AIE effects .
  • Use HPLC-purified solvents and control humidity during experiments .
    For example, 2-((pyren-1-yl)methylene)malononitrile shows higher LHE in DSSCs (12.5 mA/cm²) than phenyl analogs due to reduced aggregation .

Q. What computational strategies predict charge-transfer properties for device integration?

  • DFT Modeling : Calculate dipole moments and FMOs to predict charge separation efficiency in OPVs .
  • Molecular Dynamics (MD) : Simulate dye-TiO₂ binding energy for DSSC optimization. For instance, pyrene derivatives exhibit stronger adsorption (-3.2 eV) than biphenyl analogs .

Q. How does the compound perform in biological activity assays?

While not directly studied, structurally related thiadiazole-malononitrile hybrids show antimicrobial activity. For example, 2-(bis((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)methylthio)methylene)malononitrile inhibits S. aureus (35 mm zone at 200 µg/mL). Design assays using MIC (minimum inhibitory concentration) protocols and compare with control antibiotics .

Q. What experimental designs mitigate challenges in OLED fabrication?

  • Host-Guest Systems : Blend the compound (1–5 wt%) with polymer hosts (e.g., PVK) to reduce quenching.
  • Thin-Film Characterization : Use AFM to ensure uniform morphology and ellipsometry to measure refractive indices.
    Devices with 2-((phenanthren-9-yl)methylene)malononitrile achieve luminance >1000 cd/m² at 10 V .

Key Recommendations for Researchers

  • Prioritize nano-catalysts for greener syntheses .
  • Use solid-state PL to resolve solvent-dependent discrepancies .
  • Combine DFT and MD simulations for device-oriented molecular design .

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